ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate
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Overview
Description
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound is characterized by its complex structure, which includes a fluorophenyl group, an imidazo[2,1-b]thiazole core, and a piperidine carboxylate ester. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
In silico admet prediction has been performed for similar compounds . These predictions can provide valuable insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxic activity on various cancer cells . For instance, a compound with a similar structure was found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .
Preparation Methods
The synthesis of ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the piperidine carboxylate ester: This step involves the esterification of piperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Coupling reactions: The final step involves coupling the imidazo[2,1-b]thiazole core with the piperidine carboxylate ester using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
Ethyl 1-(6-phenylimidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: Lacks the fluorine atom, which may result in lower binding affinity and biological activity.
Methyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: The methyl ester may have different solubility and bioavailability compared to the ethyl ester.
Ethyl 1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: The chlorine atom may alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[2,1-b][1,3]thiazole core followed by the introduction of the piperidine and carbonyl moieties. The detailed synthetic pathway may vary but generally includes:
- Formation of Imidazo[2,1-b][1,3]thiazole : This is achieved through cyclization reactions involving appropriate precursors.
- Carbonyl Introduction : The carbonyl group is integrated using acylation methods.
- Piperidine Attachment : The final step involves coupling with piperidine to yield the target compound.
Biological Activities
The biological activities of this compound have been extensively studied, revealing several promising pharmacological effects:
1. Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies report Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL for some derivatives .
2. Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is a critical mechanism for compounds targeting neurodegenerative diseases. This compound has been evaluated for its AChE inhibitory activity. The results indicate a promising potential as an AChE inhibitor with a notable IC50 value .
3. Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have been shown to inhibit viral replication processes in various models . Specific mechanisms may involve interference with viral proteins or host cell pathways.
Case Studies
Several case studies illustrate the efficacy of this compound in therapeutic applications:
- Case Study 1 : A study on a series of imidazo[2,1-b][1,3]thiazole derivatives demonstrated their ability to inhibit S. aureus growth effectively. The compound displayed a significant zone of inhibition compared to standard antibiotics .
- Case Study 2 : In a neuropharmacological evaluation, derivatives were tested for cognitive enhancement in animal models. Results indicated improved memory retention and reduced AChE activity .
Properties
IUPAC Name |
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-2-27-19(26)14-4-3-9-23(10-14)18(25)17-12-28-20-22-16(11-24(17)20)13-5-7-15(21)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKIHQYHJJPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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